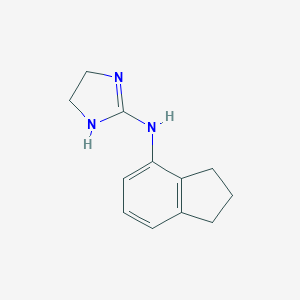

Indanazoline

描述

吲达帕林是一种有机化合物,属于茚满类,其特征是环戊烷环与苯环稠合。它是一种咪唑啉衍生物,以其血管收缩特性而闻名,主要用作鼻腔减充血剂。 盐酸吲达帕林是许多鼻腔喷雾剂中的活性成分,用于治疗急性、慢性及过敏性鼻炎 .

准备方法

合成路线与反应条件: 吲达帕林的合成涉及在特定条件下将 2,3-二氢-1H-茚满与咪唑反应。该过程通常包括:

起始原料: 2,3-二氢-1H-茚满和咪唑。

反应条件: 反应在合适的溶剂和催化剂存在下进行,以促进咪唑啉环的形成。

工业生产方法: 盐酸吲达帕林的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括:

纯化: 使用重结晶或色谱技术对粗产品进行纯化。

质量控制: 最终产品经过严格的质量控制,以满足药品标准.

化学反应分析

反应类型: 吲达帕林经历各种化学反应,包括:

氧化: 吲达帕林可以被氧化形成相应的氧化物。

还原: 它可以被还原形成还原衍生物。

取代: 吲达帕林可以进行取代反应,其中官能团被其他基团取代。

常用试剂和条件:

氧化剂: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原剂: 硼氢化钠和氢化铝锂是常用的还原剂。

取代试剂: 卤素、烷基化剂和亲核试剂用于取代反应。

主要产物: 这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能产生氧化物,而还原可能产生还原衍生物 .

科学研究应用

吲达帕林在科学研究中有着广泛的应用,包括:

化学: 用作有机合成中的试剂,并作为研究咪唑啉衍生物的模型化合物。

生物学: 研究其对生物系统的影响,特别是其血管收缩特性。

医学: 用作鼻腔减充血剂,治疗鼻炎和其他鼻部疾病。

作用机制

吲达帕林通过作为α-肾上腺素受体激动剂发挥作用。它与血管上的α-肾上腺素受体结合,导致血管收缩。这减少了鼻粘膜的血液流动,从而减少鼻塞。 分子靶点包括α-肾上腺素受体,相关通路与交感神经系统有关 .

类似化合物:

羟甲唑啉: 另一种咪唑啉衍生物,用作鼻腔减充血剂。

萘甲唑啉: 以其血管收缩特性而闻名,用于眼药水和鼻腔喷雾剂。

四氢唑啉: 用于眼药水,缓解眼红和眼部刺激。

比较: 吲达帕林在特异性结合亲和力和作用持续时间方面独一无二。 虽然羟甲唑啉和萘甲唑啉也是有效的减充血剂,但吲达帕林以其明显的血管收缩作用以及在鼻腔内使用时产生的最小全身效应而著称 .

相似化合物的比较

Oxymetazoline: Another imidazoline derivative used as a nasal decongestant.

Naphazoline: Known for its vasoconstrictive properties and used in eye drops and nasal sprays.

Tetryzoline: Used in eye drops to relieve redness and irritation.

Comparison: Indanazoline is unique in its specific binding affinity and duration of action. While oxymetazoline and naphazoline are also effective decongestants, this compound is noted for its pronounced vasoconstrictive action and minimal systemic effects when used intranasally .

属性

IUPAC Name |

N-(2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-3-9-4-2-6-11(10(9)5-1)15-12-13-7-8-14-12/h2,4,6H,1,3,5,7-8H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCWWEPJRBANHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=CC=C2)NC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40507-80-0 (mono-hydrochloride), 40507-86-6 (mononitrate), 56601-85-5 (hydrochloride) | |

| Record name | Indanazoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040507786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40193521 | |

| Record name | Indanazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40507-78-6 | |

| Record name | Indanazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40507-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indanazoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040507786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indanazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indanazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDANAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0U38EHD86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Indanazoline?

A1: this compound exerts its decongestant effect through interaction with alpha-adrenergic receptors, leading to vasoconstriction in the nasal mucosa [, ]. This action reduces blood flow and subsequently decreases swelling in the nasal passages.

Q2: How does the decongestant effect of this compound compare to Xylomethazoline?

A2: Studies comparing this compound to Xylomethazoline, another common nasal decongestant, have shown no significant difference in their decongestant effects [, ]. Both drugs demonstrate similar efficacy in reducing nasal congestion.

Q3: Does this compound affect mucociliary activity in the nasal passages?

A3: Research indicates that this compound does not significantly impact mucociliary function in the nasal passages []. This finding suggests that the drug's decongestant action does not hinder the natural clearance mechanisms of the respiratory system.

Q4: What is the chemical structure of this compound?

A4: this compound, chemically known as N-(2.3-Dihydro-1H-indan-4-yl)-2.5-dihydro-1H-imidazol-2-amine, is an imidazoline derivative [, ]. Further details on the spectroscopic characterization and confirmation of its structure can be found in the cited research articles.

Q5: What is known about the toxicity profile of this compound?

A6: Toxicity studies have been conducted on this compound monohydrochloride to evaluate its safety profile []. Specific details regarding the findings of these studies are not elaborated upon in the abstract.

Q6: What is the purpose of the galenical development research on this compound?

A7: The galenical development research focuses on formulating this compound into a suitable nasal spray dosage form []. This research aims to optimize the delivery and efficacy of the drug while ensuring product stability and patient acceptability.

Q7: Has this compound been compared to other decongestants in terms of its therapeutic safety margin?

A8: Some research suggests that this compound might have a wider therapeutic safety margin compared to other imidazoline derivatives []. This suggestion stems from observations of minimal effects at low respiratory resistance levels and strong efficacy at higher resistance levels.

Q8: What were the key findings of the study using 99mTc scanning and computerized tomography to assess this compound's effects?

A9: The study utilizing 99mTc scanning and computerized tomography aimed to evaluate the effects of this compound on nasal congestion and mucociliary activity []. The results showed statistically significant reductions in the length, width, and area of nasal conchae after treatment with this compound, indicating its effectiveness in relieving nasal congestion.

Q9: How was the structure of this compound confirmed?

A10: The structure of this compound was confirmed using spectroscopic methods [, ]. This confirmation likely involved techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to analyze the compound's structure and molecular weight.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE](/img/structure/B140843.png)

![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)